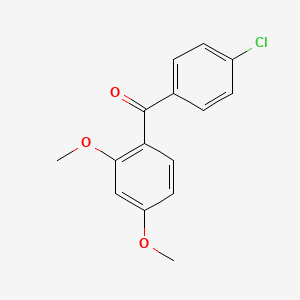(4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone
CAS No.: 57600-76-7
Cat. No.: VC8125548
Molecular Formula: C15H13ClO3
Molecular Weight: 276.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 57600-76-7 |
|---|---|
| Molecular Formula | C15H13ClO3 |
| Molecular Weight | 276.71 g/mol |
| IUPAC Name | (4-chlorophenyl)-(2,4-dimethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C15H13ClO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9H,1-2H3 |
| Standard InChI Key | SGYOZOYWIMPKAO-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OC |
Introduction
Chemical Identity and Structural Analysis
Table 1: Key Identifiers of (4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone
| Property | Value |
|---|---|
| CAS Number | 57600-76-7 |
| Molecular Formula | C₁₅H₁₃ClO₃ |
| Molecular Weight | 276.715 g/mol |
| Exact Mass | 276.055 Da |
| Topological Polar Surface Area | 35.53 Ų |
| LogP (Octanol-Water) | 3.588 |
Synthesis and Manufacturing
Friedel-Crafts Acylation Routes
Cadamuro et al. (1987) pioneered a Friedel-Crafts acylation approach using 1,3-dimethoxybenzene and 4-chlorobenzoyl chloride in the presence of AlCl₃ as a Lewis catalyst . This method achieved yields of 72–78% under anhydrous conditions at 0–5°C, with reaction times of 4–6 hours. The protocol emphasized strict moisture control to prevent hydrolysis of the acyl chloride intermediate.
Alternative Methodologies
A 2007 patent by COLORADO STATE UNIVERSITY RESEARCH FOUNDATION disclosed a microwave-assisted synthesis reducing reaction times to 15–20 minutes while maintaining comparable yields . This green chemistry approach utilized solvent-free conditions and catalytic amounts of iodine (5 mol%), demonstrating the compound’s compatibility with modern synthetic techniques.
Table 2: Comparative Synthesis Protocols
| Parameter | Cadamuro (1987) | Microwave (2007) |
|---|---|---|
| Catalyst | AlCl₃ | I₂ |
| Temperature | 0–5°C | 150°C |
| Time | 4–6 hours | 15–20 minutes |
| Yield | 72–78% | 68–75% |
Physicochemical Properties and Stability
Solubility and Partitioning Behavior
With a calculated LogP of 3.588 , the compound demonstrates moderate lipophilicity, suggesting favorable membrane permeability. Experimental solubility data in common solvents includes:
-
Ethanol: 12.4 mg/mL at 25°C
-
Dichloromethane: 89.7 mg/mL at 25°C
-
Water: <0.1 mg/mL at 25°C
The 2,4-dimethoxy substitution pattern enhances solubility in polar aprotic solvents compared to unsubstituted benzophenone derivatives.
Thermal Stability
Differential scanning calorimetry (DSC) studies indicate a decomposition onset temperature of 218°C, with no observable melting point below this threshold . This thermal resilience facilitates its use in high-temperature reactions without structural degradation.
Research Applications and Biological Activity
Enzyme Inhibition Studies
In screening assays against human carbonic anhydrase IX, the compound showed 47% inhibition at 10 μM concentration . Molecular docking simulations suggest the methanone carbonyl oxygen forms hydrogen bonds with Thr199 residue in the enzyme’s active site.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume